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Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathway for

Chlorpyrifos-methyl, a broad-spectrum organophosphate insecticide. The synthesis is a multi-

step process culminating in the coupling of two key intermediates: 3,5,6-trichloro-2-pyridinol

(TCP) and O,O-dimethyl phosphorochloridothioate. This document details the experimental

protocols for the synthesis of these precursors and the final product, supported by quantitative

data and a visual representation of the synthetic route. The information is intended for a

technical audience in the fields of chemical research and development.

Introduction
Chlorpyrifos-methyl, with the IUPAC name O,O-dimethyl O-(3,5,6-trichloro-2-pyridyl)

phosphorothioate, is an effective insecticide known for its contact and stomach action.[1] Its

synthesis is a well-established process in industrial chemistry, involving the preparation of a

chlorinated pyridinol intermediate followed by its reaction with a phosphorothioate derivative.

Understanding the nuances of this synthesis is critical for process optimization, impurity

profiling, and the development of related compounds.
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The most common and industrially significant route to Chlorpyrifos-methyl involves a two-

stage process. The first stage is the synthesis of the key intermediate, 3,5,6-trichloro-2-

pyridinol (TCP). The second stage is the condensation of TCP with O,O-dimethyl

phosphorochloridothioate to yield the final product.

Stage 1: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP) Stage 2: Synthesis of O,O-Dimethyl Phosphorochloridothioate

Stage 3: Final Condensation

2,3,5,6-Tetrachloropyridine

3,5,6-Trichloro-2-pyridinol (TCP)

KOH, H₂O, Phase-Transfer Catalyst
120°C

Sodium 3,5,6-trichloro-2-pyridinoate

NaOH

Thiophosphoryl Chloride (PSCl₃)

O-Methyl Phosphorodichloridothioate

0-10°C

Methanol

0-10°C

O,O-Dimethyl Phosphorochloridothioate

-5 to 5°C, CH₂Cl₂

"Methyl Lye" (CH₃ONa)

-5 to 5°C, CH₂Cl₂

Chlorpyrifos-methyl

CondensationCondensation

Click to download full resolution via product page

Figure 1: Overall synthesis pathway of Chlorpyrifos-methyl.
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Experimental Protocols
Stage 1: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)
Two primary routes for the synthesis of TCP are prevalent: from 2,3,5,6-tetrachloropyridine and

from 2-chloro-6-methoxypyridine.

Method A: From 2,3,5,6-Tetrachloropyridine

This method involves the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine, often facilitated by a

phase-transfer catalyst.

Experimental Protocol:

To a three-necked flask, add 2,3,5,6-tetrachloropyridine (43.4 g, 0.2 mol) and deionized

water (240 mL).

Heat the mixture to 95°C with stirring.

Slowly add potassium hydroxide (39.53 g, 0.60 mol, 85% purity) to adjust the pH of the

reaction solution to 9.5-10.

Maintain the temperature and stirring for 30 minutes.

Filter the hot solution to remove any insoluble impurities.

Transfer the filtrate to a 500 mL autoclave and add potassium hydroxide (0.18 g) and

benzyltrimethylammonium chloride (as a phase-transfer catalyst).

Seal the autoclave, stir the reaction mixture, and heat to 120°C for 4 hours.

After cooling to 25°C, adjust the pH to 4.0-4.5 with a 15% hydrochloric acid solution.

Filter the resulting solid, wash with deionized water, and dry to obtain 3,5,6-trichloropyridin-

2(1H)-one.[2]
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Parameter Value

Starting Material 2,3,5,6-Tetrachloropyridine

Key Reagents
Potassium Hydroxide,

Benzyltrimethylammonium Chloride

Solvent Water

Temperature 95°C followed by 120°C

Reaction Time 0.5 hours followed by 4 hours

Yield 35.9 g

Purity 99.08% (by Gas Chromatography)

Method B: From 2-Chloro-6-methoxypyridine

This route involves the hydrolysis of 2-chloro-6-methoxypyridine to 6-chloro-1H-pyridine-2-on,

followed by chlorination.

Experimental Protocol:

In a 10-liter three-neck flask, vigorously stir a mixture of 2-chloro-6-methoxypyridine (861 g,

6 mol) and water (100 ml).

Over 2.5 hours, add concentrated hydrochloric acid (1167 g, 12 mol) at regular intervals.

Heat the mixture to reflux for 16 hours for the secondary reaction.

Add 5000 ml of a 60% acetic acid solution.

Pass chlorine gas (980 g) into the gas space above the solution over 7 hours, maintaining

the reaction temperature at 20-25°C by cooling.

After the addition of chlorine is complete, add 20 g of sodium hydrogen sulfite and stir for an

additional 15 minutes.

At 20-30°C, add 1120 g of 50% soda lye.
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Siphon off the product, wash with water until the filtrate is neutral, and dry at 100°C.[3]

Parameter Value

Starting Material 2-Chloro-6-methoxypyridine

Key Reagents
Hydrochloric Acid, Chlorine, Acetic Acid, Sodium

Hydroxide

Temperature Reflux, then 20-25°C

Reaction Time 16 hours (hydrolysis), 7 hours (chlorination)

Yield 1100 g (93% of theoretical)

Melting Point 175°C

Stage 2: Synthesis of O,O-Dimethyl
Phosphorochloridothioate
This intermediate is typically prepared in a multi-step process starting from thiophosphoryl

chloride.

Experimental Protocol:

Step 1: O-Methyl Phosphorodichloridothioate Formation: In a suitable reactor, charge pre-

cooled thiophosphoryl chloride (PSCl₃, 99.5% pure). Add pre-cooled methanol (4 molar ratio)

at a controlled rate over 3 hours while maintaining the temperature at 0-10°C. After the

addition is complete, continue stirring for 2-3 hours. The reaction progress is monitored by

checking for the reduction of PSCl₃ (<0.5%) and the formation of the mono-ester (>95%).

The product is then washed with water.[4]

Step 2: O,O-Dimethyl Phosphorochloridothioate Formation: Charge the O-Methyl

Phosphorodichloridothioate to a reactor and dilute with dichloromethane (CH₂Cl₂). Adjust the

temperature to -5 to 5°C. Add "Methyl lye" (a solution of sodium methoxide, 1.1 equivalent)

over 2-3 hours while maintaining the temperature. Stir for 1 hour and monitor the reaction by

gas chromatography. After completion, the phases are separated to yield a solution of O,O-

dimethyl phosphorochloridothioate in CH₂Cl₂.[4]
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Parameter Value

Starting Material Thiophosphoryl Chloride (PSCl₃)

Key Reagents Methanol, "Methyl Lye" (Sodium Methoxide)

Solvent Dichloromethane (CH₂Cl₂)

Temperature 0-10°C (Step 1), -5 to 5°C (Step 2)

Yield (Step 2) 85-88%

Purity (Step 2) 94-95% (by Gas Chromatography)

Stage 3: Synthesis of Chlorpyrifos-methyl
The final step is the condensation of the sodium salt of 3,5,6-trichloro-2-pyridinol with O,O-

dimethyl phosphorochloridothioate.

Experimental Protocol:

Prepare sodium 3,5,6-trichloropyridin-2-olate by reacting 3,5,6-trichloro-2-pyridinol with a

stoichiometric amount of sodium hydroxide in a suitable solvent like water.

In a reaction vessel, dissolve a portion of a phase-transfer catalyst (e.g.,

benzyltriethylammonium chloride) in water.

Add the prepared sodium 3,5,6-trichloropyridin-2-olate and the remaining catalyst to the

solvent.

To this mixture, add O,O-dimethyl phosphorochloridothioate and allow the reaction to

proceed to form Chlorpyrifos-methyl.[5] The reaction is typically carried out under basic

conditions.[2]

After the reaction is complete, the resulting product can be purified by standard procedures

such as extraction and crystallization.
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Parameter Value

Starting Materials
Sodium 3,5,6-trichloropyridin-2-olate, O,O-

Dimethyl Phosphorochloridothioate

Key Reagents
Phase-Transfer Catalyst (e.g.,

Benzyltriethylammonium chloride)

Solvent
Water or an organic solvent like

dimethylformamide[2]

Reaction Type Condensation

Data Presentation
Physicochemical and Spectral Data of Chlorpyrifos-methyl

Property Value

Molecular Formula C₇H₇Cl₃NO₃PS

Molecular Weight 322.53 g/mol

Appearance Colorless crystals

Melting Point 45.5-46.5 °C

¹H NMR (CDCl₃, 400 MHz)

δ (ppm) 7.87 (s, 1H), 4.02 (d, J=1.2 Hz, 6H)

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm) 150.6, 144.1, 141.2, 127.0, 120.5, 55.8

Conclusion
The synthesis of Chlorpyrifos-methyl is a well-defined process that relies on the efficient

preparation of two key intermediates. The methodologies presented in this guide, derived from

established literature and patents, provide a robust framework for the laboratory-scale

synthesis of this important agrochemical. Careful control of reaction conditions, particularly
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temperature and pH, is crucial for achieving high yields and purity. The provided data and

protocols are intended to serve as a valuable resource for researchers and professionals in the

field of chemical synthesis and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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